Dioxouranium;nitric acid;hydrate

Description

Contextual Significance in Actinide Chemistry Research

Uranyl nitrate (B79036) hydrate (B1144303) is a key species in the study of actinides, a series of chemically complex elements with profound importance in nuclear science and technology. acs.orgkyoto-u.ac.jp Research in actinide chemistry is crucial for understanding and improving processes within the nuclear fuel cycle, from the dissolution of spent nuclear fuel to the synthesis of new fuel materials. koreascholar.comceramic-glazes.com Uranyl nitrate is formed when uranium-containing materials, such as spent fuel rods or yellowcake, are dissolved in nitric acid. wikipedia.orgceramic-glazes.com This step is fundamental for the subsequent separation and purification of uranium. wikipedia.org

The study of uranyl nitrate's coordination chemistry, including its interactions with various ligands and its behavior in different solvent systems, provides valuable insights into the fundamental properties of actinides. acs.orgacs.org Its ability to form a variety of complexes is a key aspect of its chemical behavior and is extensively studied to develop more efficient separation and extraction processes. iaea.org

Overview of Hydration States and their Relevance

Uranyl nitrate is known to exist in several hydration states, most notably as the hexahydrate (UO₂(NO₃)₂·6H₂O), trihydrate (UO₂(NO₃)₂·3H₂O), and dihydrate (UO₂(NO₃)₂·2H₂O). wikipedia.org The specific hydration state is dependent on environmental conditions such as relative humidity and temperature. osti.govosti.gov The hexahydrate is the most common form and can be readily crystallized from an acidic solution of uranyl and nitrate ions. primaryinfo.com

The transition between these hydration states is a subject of significant research. For instance, the dehydration of the hexahydrate to the trihydrate involves not only the loss of water molecules but also a structural and morphological transformation. osti.govosti.gov These changes can be observed through techniques like infrared spectroscopy, which reveals shifts in the characteristic uranyl asymmetric stretch band as the crystal structure changes. osti.goviaea.org Understanding these transformations is critical as the hydration state can influence the material's reactivity and stability. acs.orgakjournals.com

Historical Academic Perspectives on Uranyl Nitrate Hydrates

The scientific inquiry into uranyl nitrate dates back to the late 19th century. acs.org Early research focused on its basic chemical properties and its use in applications such as photography, where it was used in a process to create "uranium prints." wikipedia.org

A significant milestone in the understanding of this compound was the determination of the crystal structure of uranyl nitrate hexahydrate by Linus Pauling and Roscoe G. Dickinson in 1924. acs.orgacs.org Their work laid the foundation for a more detailed understanding of its molecular geometry. Later studies in the mid-20th century further refined this structural knowledge and explored the thermal decomposition of its various hydrates. acs.orgacs.orgiucr.org These investigations were crucial for the burgeoning nuclear industry, which relies on the thermal decomposition of uranyl nitrate to produce uranium oxides for nuclear fuel. tandfonline.com The debate around the formation of anhydrous uranyl nitrate during thermal decomposition has been a point of contention, with some studies suggesting its formation and others indicating that hydrolysis and polymerization lead to the formation of hydroxynitrates. acs.orgakjournals.com

Synthesis and Crystal Structure

The synthesis of uranyl nitrate hexahydrate is typically achieved by dissolving uranium metal or its oxides in nitric acid. mdpi.comtaylorandfrancis.com Large, well-formed crystals can then be obtained through the evaporation of the resulting acidic solution. primaryinfo.com The crystal structure of the hexahydrate has been a subject of study for over a century.

Crystal Structure of Uranyl Nitrate Hexahydrate

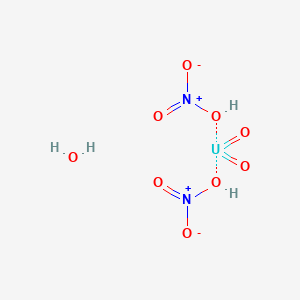

The crystal structure of uranyl nitrate hexahydrate, UO₂(NO₃)₂·6H₂O, has been determined to be orthorhombic. acs.org The uranium atom is at the center of a hexagonal bipyramidal coordination geometry. iucr.orgresearchgate.net The linear uranyl ion (UO₂²⁺) forms the axis of the bipyramid, with the two oxygen atoms of the uranyl group in the apical positions. wikipedia.org The equatorial plane is occupied by six oxygen atoms from two bidentate nitrate ligands and two water molecules. wikipedia.orgiucr.org The remaining four water molecules are not directly coordinated to the uranium atom but are present as water of crystallization within the lattice, participating in an extensive hydrogen-bonding network. iucr.org This hydrogen bonding is believed to cause some distortion from the ideal molecular shape. iucr.org

Table 1: Crystallographic Data for Uranyl Nitrate Hexahydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | acs.org |

| Space Group | Cmc2₁ | iucr.org |

| a (Å) | 13.15 - 13.197 | acs.orgiucr.org |

| b (Å) | 8.02 - 8.036 | acs.orgiucr.org |

| c (Å) | 11.42 - 11.467 | acs.orgiucr.org |

| Molecules per unit cell (Z) | 4 | acs.org |

Spectroscopic and Thermal Properties

The spectroscopic and thermal properties of dioxouranium;nitric acid;hydrate are crucial for its characterization and for understanding its behavior in various applications.

Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for studying uranyl nitrate hydrates. The different hydration states exhibit distinct IR spectra. iaea.org A key feature is the asymmetric stretching vibration of the uranyl ion (ν₃), which appears at different wavenumbers depending on the hydration state. For example, the hexahydrate shows a distinct band around 949 cm⁻¹, which shifts and broadens upon dehydration to the trihydrate, eventually forming a doublet at approximately 966 and 957 cm⁻¹. osti.govosti.gov This splitting in the trihydrate is indicative of two non-equivalent uranyl sites in its crystal structure. osti.gov The spectra of the di- and trihydrates are also characterized by features indicating coordinated nitrate groups. iaea.org

Thermal Decomposition

The thermal decomposition of uranyl nitrate hexahydrate is a complex process that has been the subject of numerous studies due to its importance in the production of nuclear fuels. acs.orgakjournals.comtandfonline.com The process occurs in multiple steps, involving the sequential loss of water molecules to form lower hydrates. iaea.org

The decomposition pathway can be influenced by factors such as heating rate and sample size. akjournals.com While some early studies reported the formation of anhydrous uranyl nitrate (UO₂(NO₃)₂) as an intermediate, later research suggests that hydrolysis and polymerization reactions during dehydration lead to the formation of hydroxynitrates. acs.orgakjournals.com These intermediates then decompose at higher temperatures, evolving oxides of nitrogen and water. akjournals.com The final solid product of the thermal decomposition is typically a form of uranium trioxide (UO₃). acs.org

Table 2: Key Decomposition Stages of Uranyl Nitrate Hexahydrate

| Temperature Range (°C) | Process | Product(s) |

|---|---|---|

| ~100 | Dewatering | Lower hydrates |

| 225 - 400 | Dehydration and Denitration | Lower hydrates, Hydroxynitrates, Uranium Trioxide |

| >500 | Further Decomposition | Oxides of Nitrogen, Uranium Trioxide |

Note: The exact temperatures and products can vary based on experimental conditions. acs.orgakjournals.comtandfonline.com

Applications in Research and Technology

The unique properties of this compound have led to its use in a variety of research and technological applications, most notably in the nuclear fuel cycle and as a reagent in chemical synthesis.

Role in Nuclear Fuel Reprocessing

Uranyl nitrate is a central compound in nuclear fuel reprocessing. wikipedia.orgacs.orgceramic-glazes.com Spent nuclear fuel rods are dissolved in nitric acid, converting the uranium into uranyl nitrate. wikipedia.orgkoreascholar.com This aqueous solution then undergoes a solvent extraction process, typically using tributyl phosphate (B84403) (TBP), to separate the uranium from fission products and other actinides. wikipedia.orgeichrom.com The high solubility of the uranyl nitrate-TBP adduct in organic solvents is key to the efficiency of this separation. wikipedia.org The purified uranyl nitrate can then be converted into other uranium compounds, such as uranium hexafluoride (UF₆), for enrichment, or into uranium oxides for the fabrication of new fuel elements. acs.orgtaylorandfrancis.com

Recent research has also explored the co-crystallization of other hexavalent actinides with uranyl nitrate hexahydrate as a potential method for group actinide separation, offering an alternative to solvent extraction. researchgate.net

Use in Chemical Synthesis and Other Applications

In the laboratory, uranyl nitrate serves as a convenient starting material for the synthesis of a wide range of other uranyl compounds. wikipedia.org The nitrate ligands are relatively easy to replace with other anions, allowing for the preparation of compounds like uranyl oxalate (B1200264) and uranyl chloride. wikipedia.org

Beyond its role in nuclear chemistry, uranyl nitrate has found applications in other scientific fields. It has been used as a stain in electron microscopy to enhance the contrast of biological samples by stabilizing nucleic acids and cell membranes. wikipedia.org2spi.comacs.org Historically, it was also employed in early photographic processes. wikipedia.orgacs.org

Properties

Molecular Formula |

H4N2O9U |

|---|---|

Molecular Weight |

414.07 g/mol |

IUPAC Name |

dioxouranium;nitric acid;hydrate |

InChI |

InChI=1S/2HNO3.H2O.2O.U/c2*2-1(3)4;;;;/h2*(H,2,3,4);1H2;;; |

InChI Key |

YCGPFOLWOIAUMS-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O=[U]=O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques

Derivatization to Uranium Oxides from Dioxouranium;nitric acid;hydrate (B1144303) Precursors

The conversion of dioxouranium;nitric acid;hydrate, commonly known as uranyl nitrate (B79036) hydrate (UNH), into various uranium oxides is a fundamental process in the nuclear fuel cycle. UNH serves as a versatile precursor for producing uranium trioxide (UO₃), triuranium octoxide (U₃O₈), and uranium dioxide (UO₂), each with specific applications. The methodologies for these transformations are critical for preparing nuclear fuel and other uranium-bearing compounds. This section details the primary synthetic routes for derivatizing UNH to these essential uranium oxides.

Thermal Decomposition Pathways to UO₃ and U₃O₈

Thermal decomposition, or denitration, is a widely employed method to convert uranyl nitrate hydrate into uranium trioxide (UO₃) and subsequently into triuranium octoxide (U₃O₈). This process involves heating the precursor material, which leads to the sequential removal of water of hydration and nitrate groups. The characteristics of the final oxide product are influenced by factors such as heating rate, temperature, and atmospheric conditions. digitellinc.comresearchgate.net

The thermal decomposition of uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) is a multi-stage process. researchgate.net Initially, the compound undergoes dehydration, losing its water molecules to form lower hydrates and eventually anhydrous uranyl nitrate. iaea.org This dehydration is typically complete by approximately 220°C in dry air. researchgate.net

UO₂(NO₃)₂·6H₂O → UO₃ + 2NO₂ + ½O₂ + 6H₂O google.com

Further heating of UO₃ to temperatures above 570°C results in the loss of oxygen and a partial reduction of uranium, leading to the formation of the more stable mixed-valence oxide, U₃O₈. researchgate.net The conversion to U₃O₈ is generally considered complete at temperatures approaching 650°C. ornl.gov The transformation from UO₃ to U₃O₈ occurs in multiple stages, with peaks of weight loss observed at 580°C, 620°C, and 645°C. researchgate.net

The heating rate can significantly affect the decomposition pathway. Studies have shown a stepwise decomposition that is largely unaffected by the heating rate up to 160°C. However, at higher temperatures, different decomposition pathways are observed between fast and slow heating rates, which can influence the properties of the resulting UO₃ polymorphs. digitellinc.com The atmosphere also plays a crucial role; decomposition in a steam atmosphere can be complete at a lower temperature (around 210°C) compared to decomposition in dry air (290-300°C). researchgate.net

| Stage | Temperature Range (°C) | Process | Product(s) |

| 1 | 40 - 220 | Dehydration | UO₂(NO₃)₂·xH₂O (x=3, 2, 1, 0) |

| 2 | ~300 - 400 | Denitration / Decomposition | UO₃ |

| 3 | > 570 | Oxygen Loss / Reduction | U₃O₈ |

Reductive Denitration for UO₂ Formation

The synthesis of uranium dioxide (UO₂) from uranyl nitrate requires a reductive step to change the oxidation state of uranium from +6 to +4. This is typically achieved through reductive denitration, where a reducing agent is introduced during the denitration process.

One method involves the use of reducing agents such as hydrazine hydrate. In this process, the thermal denitration of uranyl nitrate in the presence of hydrazine hydrate can yield hydrated uranium dioxide (UO₂·nH₂O). This intermediate can then be converted to crystalline UO₂ by heating in an inert or reducing atmosphere at temperatures ranging from 280°C to 800°C. researchgate.net The use of microwave radiation has been shown to facilitate this process, leading to the formation of UO₂ in a reducing medium. researchgate.net

Another approach involves the reduction of UO₃, which is first produced via the thermal decomposition of uranyl nitrate. The UO₃ powder is then subjected to a stream of hydrogen gas at elevated temperatures. Reduction to UO₂ is the dominant reaction at temperatures above 600°C in a 4% H₂/96% He atmosphere. anl.gov This two-step process allows for greater control over the properties of the final UO₂ powder. The fine UO₃ powder obtained from direct denitration processes can be effectively reduced with ammonia (B1221849) at 750°C to produce UO₂ suitable for nuclear fuel pellet production. barc.gov.inbarc.gov.in

The properties of the resulting UO₂ powder, such as particle size, surface area, and sinterability, are critical for its application in nuclear fuel fabrication. Research has shown that the conditions of the reductive denitration process, including the choice of reducing agent and thermal treatment, significantly influence these characteristics. nrc.gov

| Method | Reducing Agent | Atmosphere | Temperature (°C) | Final Product |

| Direct Reductive Denitration | Hydrazine Hydrate | Reducing / Inert | 280 - 800 | UO₂ |

| Two-Step Process | Hydrogen (H₂) | 4% H₂ / 96% He | > 600 | UO₂ |

| Two-Step Process | Ammonia (NH₃) | N/A | 750 | UO₂ |

Hydrothermal Synthesis of Uranium Oxides

Hydrothermal synthesis offers an alternative route for the preparation of uranium oxides from uranyl nitrate precursors. This method involves heating an aqueous solution of the precursor in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. The properties of the resulting oxide particles, such as morphology and size, can be controlled by adjusting experimental parameters like pH, temperature, and reaction time.

Research has demonstrated the successful synthesis of UO₂ and U₃O₈ nanoparticles using a simple, additive-free hydrothermal method with uranyl nitrate hexahydrate as the uranium source. researchgate.net By carefully controlling the experimental conditions, it is possible to selectively obtain phase-pure U₃O₈ or UO₂ nanoparticles. For instance, spherical UO₂ nanoparticles and U₃O₈ nanocuboids have been synthesized via this route. researchgate.net

The hydrothermal process can also be used in conjunction with other reagents to influence the final product. For example, using urea as a precipitating agent and glycerol as a shape-controlling agent in a hydrothermal reaction with uranyl nitrate hexahydrate can produce porous, three-dimensional hierarchical uranium oxide microspheres. researchgate.net This technique provides a versatile platform for creating nanostructured uranium oxides with tailored properties, which can be advantageous for various applications, including catalysis and advanced nuclear fuel concepts. researchgate.netosti.gov

Structural Elucidation and Crystallography of Dioxouranium;nitric Acid;hydrate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. It has been instrumental in characterizing the various hydrated forms of uranyl nitrate (B79036).

The fundamental building block of a crystal is the unit cell, defined by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the symmetry operations described by its space group. Different hydrates and polymorphs of uranyl nitrate crystallize in different space groups.

For instance, a monoclinic polymorph of diaquadinitratouranyl(VI) monohydrate crystallizes in the space group P2₁/c. researchgate.net Another polymorph of this compound is known to be triclinic. researchgate.net The synthesis of novel uranyl nitrate compounds has also revealed other space groups. For example, two isotypic compounds, K₃(UO₂)(NO₃)Cl₃, crystallize in the triclinic P-1 space group. mdpi.com The hexahydrate of uranyl nitrate has been determined to be orthorhombic with the space group Cmc2₁. iucr.orgmaterialsproject.org

A selection of crystallographic data for different uranyl nitrate hydrates is presented below:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |

| Diaquadinitratouranyl(VI) monohydrate | Monoclinic | P2₁/c | - | - | - | - | - | researchgate.net |

| γ-K[UO₂(NO₃)₃] | Orthorhombic | Pbca | - | - | - | - | - | researchgate.net |

| K₂[UO₂-cis-(NO₃)₄] | Monoclinic | P2₁/c | - | - | - | - | - | researchgate.net |

| [NpO₂(NO₃)₂(H₂O)₂]·4H₂O | Orthorhombic | Cmc2₁ | - | - | - | - | - | researchgate.net |

| Uranyl Nitrate Hexahydrate | Orthorhombic | Cmc2₁ | 13.197 | 8.035 | 11.467 | 90 | 1216.3 | iucr.org |

| K[(UO₂)(CrO₄)(NO₃)] | Monoclinic | P2₁/c | 9.881 | 7.215 | 14.226 | 124.85 | 832.3 | researchgate.net |

| Rb[(UO₂)(CrO₄)(NO₃)] | Monoclinic | P2₁/c | 9.804 | 7.359 | 14.269 | 122.048 | 872.6 | researchgate.net |

| (UO₂)₂(OH)₂(NO₃)₂(H₂O)₃ | Triclinic | P-1 | - | - | - | - | - | mdpi.com |

Note: Dashes indicate that specific unit cell parameters were not provided in the abstract.

The molecular architecture of uranyl nitrate hydrates is characterized by the central uranyl cation (UO₂²⁺), which is a linear O=U=O moiety. wikipedia.org This cation is coordinated in its equatorial plane by nitrate anions and water molecules. The way these components assemble leads to diverse supramolecular structures.

In many structures, finite, non-centrosymmetric [UO₂(NO₃)₂(H₂O)₂] clusters are the primary building blocks. researchgate.net These clusters can then be linked through hydrogen bonds involving the coordinated and interstitial water molecules, as well as the nitrate groups. mdpi.com For example, in one compound, uranyl-dinitrate-dihydrate and methylamine-nitrate electroneutral complexes are linked through a system of H-bonds. mdpi.com In another instance, finite [(UO₂)(NO₃)₄]²⁻ clusters are arranged in pseudo-chained complexes. mdpi.com The arrangement of these clusters and the interstitial molecules can lead to different polymorphs of the same compound. mdpi.com

The uranium atom in uranyl nitrate hydrates typically exhibits a coordination number of 6, 7, or 8, forming a hexagonal, pentagonal, or square bipyramidal coordination polyhedron, respectively. The two axial positions are occupied by the oxygen atoms of the uranyl ion. The equatorial positions are occupied by oxygen atoms from the nitrate ligands and water molecules.

In uranyl nitrate hexahydrate, the uranyl group is surrounded equatorially by a nearly planar hexagon of six oxygen atoms. iucr.org Four of these oxygen atoms come from two bidentate nitrate groups, and two are from equivalent water molecules. iucr.org In other complexes, the nitrate group can coordinate in a monodentate or bidentate fashion. researchgate.netnih.gov The coordination environment can be influenced by factors such as the presence of other ligands and the solvent system. nih.govnih.gov For instance, in some synthesized compounds, the uranyl ion is coordinated by three chlorine atoms and two oxygen atoms from a bidentate nitrate group, resulting in a pentagonal bipyramidal coordination. mdpi.com

Hydrogen bonding plays a crucial role in the stability and structural diversity of uranyl nitrate hydrates. iaea.orgosti.gov These networks involve the coordinated and interstitial water molecules, as well as the oxygen atoms of the nitrate groups.

Neutron Diffraction Investigations

Neutron diffraction is a valuable complementary technique to X-ray diffraction for studying hydrated compounds. mdpi.com Because neutrons interact with atomic nuclei rather than electrons, they are particularly effective at locating light atoms like hydrogen. This makes neutron diffraction ideal for accurately determining the positions of hydrogen atoms in water molecules and elucidating the details of hydrogen bonding networks. wikipedia.orgiaea.org

A neutron diffraction study of uranyl nitrate hexahydrate confirmed its orthorhombic structure in the space group Cmc2₁ and provided precise locations for all atoms, including hydrogens. iucr.org This allowed for a detailed analysis of the hydrogen bonding scheme, revealing two types of hydrogen bonds: those between water molecules and those between water molecules and nitrate groups. iucr.org Similarly, a neutron diffraction study of uranyl nitrate dihydrate provided detailed structural information. acs.org

Polymorphism and Isotypism in Uranyl Nitrate Hydrates

Polymorphism, the ability of a compound to exist in more than one crystal structure, is observed in uranyl nitrate hydrates. For example, diaquadinitratouranyl(VI) monohydrate exists in both monoclinic (P2₁/c) and triclinic forms. researchgate.net Novel polymorphs of previously studied compounds have also been synthesized, differing in the arrangement of interstitial water molecules or the packing of the uranyl nitrate clusters. mdpi.com

Isotypism, where different compounds have the same crystal structure, is also seen. For instance, K[(UO₂)(CrO₄)(NO₃)] and Rb[(UO₂)(CrO₄)(NO₃)] are isotypic, both crystallizing in the monoclinic P2₁/c space group. researchgate.net Similarly, two synthesized potassium-containing uranyl nitrate chloride compounds were found to be isotypic. mdpi.com The existence of polymorphism and isotypism highlights the structural versatility of the uranyl nitrate system and the influence of factors like counter-ions and synthesis conditions on the resulting crystal structure. researchgate.netmdpi.com

Structural Insights from Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique for the structural characterization of crystalline materials. It is exceptionally well-suited for studying the various forms of dioxouranium;nitric acid;hydrate (B1144303), providing critical insights into their phase composition, crystal structure, and transformations. The technique allows for the unambiguous identification of different crystalline phases by comparing the unique diffraction pattern generated by a sample against reference data.

The various hydrates of uranyl nitrate, principally the hexahydrate, trihydrate, and dihydrate, each possess distinct crystal structures which, in turn, produce unique PXRD patterns. acs.orgresearchgate.netwikipedia.org This makes PXRD an essential tool for differentiating between these states. researchgate.net Research involving the controlled thermal decomposition of uranyl nitrate hexahydrate has utilized X-ray diffraction to identify and characterize the series of intermediate hydrates that form, including the trihydrate, dihydrate, and monohydrate, prior to their conversion into uranium oxides. iaea.org

The most commonly encountered form, uranyl nitrate hexahydrate (UNH), has been extensively studied. Diffraction studies reveal that it crystallizes in the orthorhombic system with the space group Cmc2₁. iucr.orgiucr.org The structure features a linear uranyl (UO₂²⁺) ion perpendicular to an equatorial plane. This plane is formed by a hexagon of six oxygen atoms—four from two bidentate nitrate groups and two from two water molecules. iucr.org A key feature of the hexahydrate's structure is the presence of a single, unique crystallographic site for the uranyl cation.

Dehydration of the hexahydrate leads to significant structural and morphological changes that are readily detected by PXRD. acs.org For instance, the transformation from the hexahydrate (UNH) to the trihydrate (UNT) results in a new crystal structure with two non-equivalent crystallographic sites for the uranyl cation, a definitive feature distinguishing it from the single-site structure of the hexahydrate. acs.orgresearchgate.net

PXRD studies have also been crucial in identifying other hydrates and their polymorphs. A dihydrate form, [UO₂(NO₃)₂(H₂O)₂], was found to be monoclinic with the space group P2₁/c. researchgate.net Polymorphism has also been observed; a monoclinic version of the trihydrate, formulated as [UO₂(NO₃)₂(H₂O)₂]·H₂O, exists in contrast to a triclinic polymorph, highlighting the structural diversity within this system. researchgate.net

The detailed crystallographic data obtained from diffraction experiments are summarized in the tables below.

Table 1: Crystallographic Data for Select Dioxouranium;nitric acid;hydrate Phases This table is interactive. Click on headers to sort.

| Compound/Formula | Hydration State | Crystal System | Space Group | Citation(s) |

|---|---|---|---|---|

| UO₂(NO₃)₂·6H₂O | Hexahydrate | Orthorhombic | Cmc2₁ | iucr.orgiucr.org |

| [UO₂(NO₃)₂(H₂O)₂]·H₂O | Trihydrate | Monoclinic | P2₁/c | researchgate.net |

Table 2: Representative Lattice Parameters from Diffraction Studies This table is interactive. Click on headers to sort.

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Citation(s) |

|---|---|---|---|---|---|---|

| Uranyl Nitrate Hexahydrate | Orthorhombic | 13.197 | 8.035 | 11.467 | 90 | iucr.org |

Spectroscopic Characterization of Dioxouranium;nitric Acid;hydrate

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) excites the molecule to a higher vibrational state. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups within the molecule, offering a molecular fingerprint.

Infrared spectroscopy of uranyl nitrate (B79036) hydrates reveals detailed information about the coordination environment of the uranyl ion and the nature of the nitrate groups.

The most prominent feature in the infrared spectrum of uranyl compounds is the asymmetric stretching vibration (ν₃) of the linear O=U=O group. This intense absorption band is sensitive to the hydration state of the compound.

In the case of uranyl nitrate hexahydrate ([UO₂(NO₃)₂(H₂O)₆]), the uranyl asymmetric stretch band is distinctly observed at 949.0 cm⁻¹ osti.govnih.govresearchgate.net. Upon dehydration and transformation to the trihydrate form ([UO₂(NO₃)₂(H₂O)₃]), this band shifts to higher wavenumbers and splits into a doublet with reflectance peaks at 966 and 957 cm⁻¹ osti.govnih.govresearchgate.net. This splitting is consistent with the presence of two non-equivalent UO₂²⁺ sites in the crystal structure of the trihydrate, in contrast to the single crystallographic site in the hexahydrate osti.govnih.govresearchgate.net.

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Uranyl Nitrate Hexahydrate | Uranyl Asymmetric Stretch (ν₃) | 949.0 | osti.govnih.govresearchgate.net |

| Uranyl Nitrate Trihydrate | Uranyl Asymmetric Stretch (ν₃) | 966 and 957 (doublet) | osti.govnih.govresearchgate.net |

The infrared spectra of uranyl nitrate hydrates can distinguish between ionic nitrate groups (D₃h symmetry) and coordinated nitrato groups (C₂v symmetry). The spectrum of uranyl nitrate hexahydrate is largely characteristic of an ionic nitrate . However, the spectra of the di- and trihydrate forms show bands characteristic of coordinated nitrato groups .

The coordination of the nitrate group to the uranyl ion lowers its symmetry from D₃h to C₂v, which results in the splitting of the degenerate vibrational modes. Specifically, the degenerate v₃ vibration of the nitrate ion splits into two bands, v₁ and v₄, which are typically observed around 1300 cm⁻¹ and 1500 cm⁻¹ in the spectra of uranyl nitrate di- and tri-hydrate . The presence of these bands is a key indicator of the covalent interaction between the nitrate group and the uranium center . In some instances, both ionic nitrate and coordinated nitrato groups can be present, as indicated by the appearance of bands characteristic of both species cdnsciencepub.com.

| Group Type | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Ionic Nitrate (D₃h) | v₃ (degenerate) | ~1390 | |

| Coordinated Nitrato (C₂v) | v₁ | ~1300 | |

| v₄ | ~1500 |

Dynamic infrared reflectance spectroscopy is a valuable technique for monitoring the phase transformation of uranyl nitrate hydrates in real-time, as it requires no sample preparation that might alter the hydration state osti.govnih.gov. This method has been successfully employed to observe the dehydration of uranyl nitrate hexahydrate to the trihydrate under a flow of dry nitrogen gas osti.govnih.govosti.gov.

The transformation is monitored by observing the changes in the uranyl asymmetric stretch band. As the hexahydrate dehydrates, the initial sharp peak at 949.0 cm⁻¹ broadens and a shoulder appears at a higher frequency osti.govnih.govresearchgate.net. This eventually resolves into the characteristic doublet of the trihydrate at 966 and 957 cm⁻¹ osti.govnih.govresearchgate.net. This spectroscopic data provides a dynamic view of the structural and morphological changes occurring during the phase transition, which also involves a visual color change from lustrous lime-green crystals (hexahydrate) to a dull greenish-yellow solid (trihydrate) osti.govnih.govresearchgate.net.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the uranyl ion.

The symmetric stretching vibration (ν₁) of the uranyl ion is the most prominent signal in the Raman spectrum of uranyl compounds osti.gov. This band is typically observed in the range of 800-900 cm⁻¹. For aqueous solutions of uranyl nitrate, the Raman band corresponding to the O=U=O ν₁ symmetric stretching frequency is found at approximately 873 cm⁻¹ acs.orgnih.gov. The position of this band is sensitive to the coordination environment in the equatorial plane of the uranyl ion nih.gov. Changes in the ligands coordinated to the uranyl ion can cause shifts in the ν₁ frequency, providing insights into the speciation of uranyl in solution nih.gov. For instance, the ν₁ symmetric stretching frequency undergoes a red shift (to lower wavenumbers) as the electron-donating ability of the equatorial ligands increases osti.gov.

| Sample | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aqueous Uranyl Nitrate | Uranyl Symmetric Stretch (ν₁) | ~873 | acs.orgnih.gov |

| Uranyl Nitrate Hexahydrate (solid) | Uranyl Symmetric Stretch (ν₁) | 867 | nih.gov |

Raman Spectroscopy Studies

Electronic Spectroscopy

The electronic absorption spectrum of dioxouranium;nitric acid;hydrate (B1144303) in the ultraviolet-visible (UV-Vis) region is characterized by a series of well-defined absorption bands between approximately 350 and 500 nm. researchgate.net This characteristic spectral signature arises from ligand-to-metal charge transfer (LMCT) transitions, specifically from the 2p orbitals of the axial oxygen atoms to the empty 5f orbitals of the central uranium atom. researchgate.net The spectrum exhibits a distinct vibronic structure, which is a hallmark of the rigid linear O=U=O moiety. researchgate.net

Diffuse reflectance UV-Vis-NIR spectroscopy is particularly useful for analyzing solid-state samples, such as the various hydrates of uranyl nitrate. ornl.gov The positions and intensities of the absorption peaks can be influenced by the coordination environment of the uranyl ion, including the number of coordinated water molecules and the binding of nitrate ions. acs.org For example, changes in hydration state or the presence of other complexing ligands in solution can cause shifts in the absorption bands. acs.orgosti.gov

Key absorption peaks for uranyl nitrate hexahydrate have been identified at the following approximate wavelengths:

359 nm researchgate.net

369 nm researchgate.net

403 nm researchgate.net

414 nm researchgate.net

426 nm researchgate.net

468 nm researchgate.net

486 nm researchgate.net

These multiple peaks correspond to different vibrational levels of the excited electronic state, giving the spectrum its characteristic fine structure. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the atoms within the top few nanometers of a material's surface. wikipedia.org For dioxouranium;nitric acid;hydrate, XPS can provide quantitative information about the uranium, oxygen, and nitrogen present.

The primary region of interest in the XPS spectrum of a uranium compound is the U 4f core level, which appears as a doublet (U 4f₇/₂ and U 4f₅/₂) due to spin-orbit coupling. The binding energy of the U 4f₇/₂ peak is characteristic of the oxidation state of uranium. For U(VI) compounds like uranyl nitrate, the U 4f₇/₂ peak is typically found at a binding energy of approximately 382 eV. The presence of "shake-up" satellite peaks at higher binding energies relative to the main photoelectron lines is also a distinctive feature for U(VI) compounds, helping to confirm the oxidation state.

Analysis of the O 1s and N 1s regions provides further information. The O 1s spectrum is often complex, with components corresponding to the axial oxygens of the uranyl ion, the oxygen atoms in the nitrate ligands, and the oxygen in the water of hydration. The N 1s peak is characteristic of the nitrate group. XPS is a valuable tool for confirming the stoichiometry and chemical integrity of the surface of uranyl nitrate hydrate crystals. bohrium.com

| Core Level | Approximate Binding Energy (eV) | Significance |

| U 4f₇/₂ | ~382 | Characteristic of the U(VI) oxidation state. |

| U 4f₅/₂ | ~393 | Spin-orbit split partner of the U 4f₇/₂ peak. |

| O 1s | ~532-534 | Multiple components for U=O, NO₃⁻, and H₂O. |

| N 1s | ~407 | Characteristic of the nitrate (NO₃⁻) group. |

Note: Binding energies can vary slightly depending on instrument calibration and surface charging.

X-ray Absorption Spectroscopy (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment around a specific element, in this case, uranium. wikipedia.org By analyzing the oscillations in the X-ray absorption coefficient above an absorption edge, EXAFS can provide precise information on the interatomic distances, coordination numbers, and the identity of neighboring atoms surrounding the central uranium atom. minsocam.org

For this compound, EXAFS studies are crucial for determining the precise structure of the uranyl cation's coordination sphere. The analysis typically reveals three distinct shells of neighboring atoms:

Axial Oxygens: A shell of two oxygen atoms at a very short distance (approximately 1.8 Å) corresponding to the linear O=U=O uranyl moiety. minsocam.org

Equatorial Atoms: A shell of five to six atoms in the equatorial plane, perpendicular to the uranyl axis. These are typically oxygen atoms from coordinated water molecules and/or nitrate ligands, at a distance of about 2.2–2.5 Å. minsocam.org

More Distant Neighbors: In some cases, contributions from more distant atoms, such as nitrogen from the nitrate groups or even a second uranium atom in dimeric species, can be detected, providing further structural details. minsocam.orgornl.gov

EXAFS has been used to characterize the structural changes associated with different hydration states of uranyl nitrate and to study the structure of related complexes in both solid and aqueous phases. ornl.govminsocam.org

| Atomic Pair | Coordination Number (N) | Interatomic Distance (R, Å) |

| U-O (axial) | 2 | ~1.8 |

| U-O (equatorial) | 5-6 | ~2.2 - 2.5 |

| U-N (nitrate) | 2 | ~2.9 |

| U-U (dimer) | 1 | ~4.0 |

This table presents typical structural parameters for uranyl nitrate compounds as determined by EXAFS. minsocam.orgornl.gov The specific values can vary depending on the exact hydrate and molecular structure.

Coordination Chemistry and Complexation Behavior

Uranyl Ion Hydration and Aqueous Speciation

In aqueous solutions, the linear UO₂²⁺ cation is solvated by water molecules in the equatorial plane, perpendicular to the O=U=O axis. This primary hydration shell is a critical factor influencing the ion's reactivity and subsequent complex formation.

The precise number of water molecules in the first hydration sphere of the uranyl ion has been a subject of extensive study. The most commonly accepted geometry for the hydrated uranyl ion is a pentagonal bipyramid. acs.orgcore.ac.uk In this configuration, the uranium atom is at the center, the two axial oxygen atoms form the linear uranyl unit, and five water molecules are arranged in the equatorial plane. core.ac.ukresearchgate.netnih.gov

Experimental techniques have provided converging evidence for this five-coordinate structure. X-ray diffraction (XRD) studies on aqueous solutions of uranyl perchlorate are consistent with a structure where five water molecules are equatorially coordinated to the uranium atom. acs.org Molecular dynamics simulations also indicate that uranyl ions are typically hydrated by five water molecules in the equatorial plane. researchgate.net However, an equilibrium between different hydration numbers can exist. For instance, some studies using proton magnetic resonance have determined an average hydration number of 4.9 (±0.2). acs.org Other research suggests an equilibrium in solution that includes species with 3, 4, and 5 coordinated water molecules, yielding an average water coordination number of 4.6 ± 0.6. Despite these variations, the pentahydrated species, [UO₂(H₂O)₅]²⁺, is generally considered the most stable and predominant form in aqueous solutions where complexing anions are absent. core.ac.uknih.gov

The speciation of the uranyl ion is highly dependent on the concentration of nitric acid. As the concentration of HNO₃ increases, nitrate (B79036) ions (NO₃⁻) begin to compete with water molecules for coordination sites in the equatorial plane of the uranyl ion. This leads to the successive replacement of the hydrated water molecules by nitrate ions. nih.gov

Nitrate Complexation with Uranyl Ion

The direct interaction between the uranyl ion and nitrate ligands is a cornerstone of uranium chemistry in processing environments. This complexation involves the formation of a series of species with varying numbers of nitrate ligands.

The first step in the complexation process is the formation of the mononitratouranyl cation, [UO₂NO₃]⁺. acs.org In this species, one nitrate ion displaces water molecules from the primary coordination sphere of the uranyl ion. Spectroscopic studies have identified intermediate species such as the five-coordinate mononitrato complex, formulated as [U(VI)O₂(H₂O)₃(η²-NO₃)]⁺, where the nitrate ion acts as a bidentate ligand. nih.gov The concentration of this mononitratouranyl complex shows a clear dependence on the acid concentration, increasing as more nitric acid is added to the system. researchgate.net Further increases in nitrate concentration can lead to the formation of higher complexes, including the neutral dinitrato species, UO₂(NO₃)₂, and the anionic trinitrato species, [UO₂(NO₃)₃]⁻. nih.govacs.org

The stability of uranyl nitrate complexes is influenced by temperature. For the mononitratouranyl complex ([UO₂NO₃]⁺), the formation constant has been observed to increase with temperature. A spectrophotometric study conducted at temperatures ranging from 25 °C to 150 °C (298 K to 423 K) demonstrated this trend. core.ac.uk The stability constant (log₁₀ β₁) was found to increase from -0.19 at 25 °C to 0.78 at 150 °C, indicating that the complex becomes more stable at higher temperatures. core.ac.uk

| Temperature (°C) | Temperature (K) | log₁₀ β₁ (± uncertainty) |

|---|---|---|

| 25 | 298 | -0.19 (± 0.02) |

| 40 | 313 | -0.03 (± 0.02) |

| 55 | 328 | 0.14 (± 0.02) |

| 70 | 343 | 0.29 (± 0.02) |

| 100 | 373 | 0.54 (± 0.02) |

| 150 | 423 | 0.78 (± 0.04) |

The interaction between the uranyl ion and nitrate can be categorized as either inner-sphere or outer-sphere complexation. In an inner-sphere complex, the nitrate ion directly binds to the uranium center, displacing one or more water molecules from the first hydration shell. researchgate.netwikipedia.org In an outer-sphere complex, the fully hydrated uranyl ion and the nitrate anion are associated through electrostatic forces, separated by at least one layer of water molecules. researchgate.net

Interactions with Organic Ligands (e.g., Alkyl Phosphates like TBP)

The coordination chemistry of dioxouranium(VI) nitrate, commonly known as uranyl nitrate, with organic ligands, particularly alkyl phosphates such as tri-n-butyl phosphate (B84403) (TBP), is of significant interest due to its application in nuclear fuel reprocessing. The interactions are characterized by the formation of stable complexes, driven by the strong Lewis acidity of the uranyl ion (UO₂²⁺) and the Lewis basicity of the phosphoryl oxygen atom in the alkyl phosphate ligand.

Ligand Exchange Mechanisms

The exchange of ligand molecules between the coordination sphere of the uranyl ion and the bulk solution is a dynamic process. Kinetic studies of the ligand exchange between the UO₂(NO₃)₂·2TBP complex and free TBP in solution have provided insights into the underlying mechanism.

Research employing phosphorus dynamic NMR spectroscopy has revealed that the ligand exchange process follows first-order kinetics. researchgate.net The activation parameters for this exchange have been determined, with an activation enthalpy (ΔH‡) of 30.8 ± 5.1 kJ/mol and an activation entropy (ΔS‡) of -109 ± 19 J/mol·K. researchgate.net The large negative value of the activation entropy is indicative of a more ordered transition state compared to the reactants. This suggests that the ligand exchange proceeds through an associative mechanism . researchgate.net

In an associative pathway, the incoming free ligand attacks the central metal ion before the departure of the bound ligand, forming a higher-coordinate intermediate. This is in contrast to a dissociative mechanism, where a ligand first detaches from the metal complex, followed by the coordination of the new ligand. The associative nature of the exchange suggests the formation of a transient species, possibly of the type [UO₂(NO₃)₂(TBP)₃]. Some studies also describe this as a one-step interchange mechanism. researchgate.net

Notably, the activation energy for the ligand exchange reaction has been found to be remarkably similar for different organophosphate ligands, including tributyl phosphate, dibutyl cresyl phosphate, and dicresyl butyl phosphate, with a value of approximately 9 kcal/mole (around 37.7 kJ/mol). researchgate.net

Stoichiometric Preferences in Complex Formation

The complexation of dioxouranium(VI) nitrate with TBP predominantly results in the formation of two main stoichiometric species: a 1:1 complex, [UO₂(NO₃)₂·TBP], and a 1:2 complex, [UO₂(NO₃)₂·2TBP]. nih.govresearchgate.net The thermodynamically stable species is the 1:2 complex. nih.govresearchgate.net

The formation of these complexes is influenced by the reaction conditions. In anhydrous or water-deficient systems, such as in supercritical CO₂, the formation of poly-core species like [UO₂(NO₃)₂]₂·3TBP and [UO₂(NO₃)₂]₃·3TBP has been observed in addition to the 1:1 and 1:2 adducts. nih.govresearchgate.net The presence of water can alter the complexation landscape, leading to the formation of hydrated species such as TBP·[UO₂(NO₃)₂]·H₂O, which can prevent the formation of these poly-core species. nih.govresearchgate.net

The stability of these complexes can be quantified by their stability constants. For the [UO₂(NO₃)₂·2TBP] complex, a predicted stability constant of 2.3 has been reported, which shows good agreement with the experimental value of 1.9. acs.orgresearchgate.netresearchgate.net

Stability Constants of Uranyl Nitrate-TBP Complexes

| Complex Species | Predicted Stability Constant | Experimental Stability Constant |

|---|---|---|

| [UO₂(NO₃)₂·2TBP] | 2.3 acs.orgresearchgate.netresearchgate.net | 1.9 acs.orgresearchgate.netresearchgate.net |

Furthermore, apparent stability constants have been determined for various uranyl-TBP complexes, highlighting the influence of hydration on complex stability. acs.org

Apparent Stability Constants of Uranyl Nitrate-TBP Complexes

| Complex Species | Apparent Stability Constant (β') |

|---|---|

| [UO₂(NO₃)₂(TBP)₂] | 7.0 x 10⁴ ± 0.9 x 10⁴ |

| [UO₂(NO₃)₂(H₂O)(TBP)₂] | 5.6 x 10⁴ ± 0.8 x 10⁴ |

| [UO₂(NO₃)₂(TBP)₃] | 1.1 x 10⁵ ± 0.1 x 10⁵ |

Data obtained from electrospray ionization-mass spectrometry studies. acs.org

Impact of Ligand Structure on Complex Stability

The structure of the alkyl phosphate ligand plays a crucial role in determining the stability of the resulting uranyl complex. Quantum chemical calculations have shown that the symmetry of the ligand is a significant factor. Symmetrical trialkyl phosphates, where all three alkyl chains are identical, tend to form more stable complexes with uranyl nitrate compared to their unsymmetrical counterparts. acs.orgresearchgate.netresearchgate.net This increased stability is reflected in more negative binding energies for the complexes with symmetrical ligands. researchgate.net

The underlying reason for this trend is related to the strain energy resulting from geometric deformations of the ligand upon complex formation. researchgate.net Symmetrical ligands can adopt a more favorable conformation in the coordination sphere of the uranyl ion, minimizing steric hindrance and maximizing the orbital and dispersion interactions that stabilize the complex.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively applied to study uranyl nitrate (B79036) hydrates, offering a balance between computational cost and accuracy.

DFT calculations have been successfully used to optimize the molecular and crystal structures of various uranyl nitrate hydrate (B1144303) species. For instance, studies have focused on the common hexahydrate, [UO2(NO3)2(H2O)6], and its dehydration products like the trihydrate, [UO2(NO3)2(H2O)3], and dihydrate, [UO2(NO3)2(H2O)2]. aesj.or.jpresearchgate.netnih.gov

In the case of uranyl nitrate hexahydrate, DFT calculations have confirmed a hexagonal bipyramidal arrangement of eight oxygen atoms around the central uranium atom. aesj.or.jp Two nitrate ions, acting as bidentate ligands, and two water molecules are located in the equatorial plane, with the linear uranyl group (UO2²⁺) perpendicular to this plane. aesj.or.jp The remaining four water molecules are situated in a second coordination sphere, forming hydrogen bonds with the inner-sphere water molecules. aesj.or.jp The inclusion of these second-sphere water molecules in calculations has been shown to be crucial for achieving good agreement with experimental structural data. aesj.or.jp

Upon dehydration to the trihydrate form, DFT calculations, in conjunction with experimental methods, have confirmed a phase transformation resulting in two distinct crystallographic sites for the uranyl cation, in contrast to the single site in the hexahydrate. researchgate.netnih.gov For the dihydrate, neutron diffraction studies have determined a monoclinic crystal structure. researchgate.net DFT optimized structures of uranyl nitrate complexes with other ligands have also been reported, providing insights into coordination geometries. researchgate.net

| Compound | Computational Method | Key Structural Findings |

| Uranyl Nitrate Hexahydrate | DFT | Hexagonal bipyramidal geometry; importance of second-sphere water molecules for accurate structure. aesj.or.jp |

| Uranyl Nitrate Trihydrate | DFT | Two non-equivalent UO₂²⁺ sites. researchgate.netnih.gov |

| Uranyl Nitrate Dihydrate | Neutron Diffraction | Monoclinic crystal structure. researchgate.net |

DFT calculations have been instrumental in predicting and interpreting the vibrational spectra of uranyl nitrate hydrates. The asymmetric stretching frequency of the uranyl ion (ν₃) is a particularly sensitive probe of the local coordination environment.

For uranyl nitrate hexahydrate, the calculated asymmetric uranyl stretch band is in good agreement with the experimental value of around 949.0 cm⁻¹. researchgate.netnih.gov Upon dehydration to the trihydrate, DFT predicts a splitting of this band due to the presence of two inequivalent uranyl sites, with the resulting bands shifting to higher frequencies. osti.gov This theoretical prediction aligns well with experimental observations where the single band of the hexahydrate is replaced by a doublet in the trihydrate. researchgate.netnih.gov

DFT has also been used to calculate the vibrational frequencies of other uranyl nitrate complexes, aiding in the assignment of experimental infrared and Raman spectra. nih.govnih.gov These calculations support experimental assignments, particularly in the far-infrared region where metal-ligand and lattice vibrations are observed. nih.gov

| Hydration State | Experimental ν₃(UO₂²⁺) (cm⁻¹) | DFT Predicted ν₃(UO₂²⁺) (cm⁻¹) | Key Observation |

| Hexahydrate | 949.0 researchgate.netnih.gov | Matches well with experiment. osti.gov | Single asymmetric stretch band. researchgate.netnih.gov |

| Trihydrate | 966 and 957 researchgate.netnih.gov | Predicts splitting and shift to higher frequencies. osti.gov | Doublet band due to two inequivalent uranyl sites. researchgate.netnih.gov |

The electronic structure of uranyl nitrate hydrates has been investigated using DFT to understand bonding and charge distribution. aesj.or.jp Calculations on the basic [UO2(NO3)2·2(H2O)] complex show that the uranium 5f and 6d orbitals play a significant role in bonding. aesj.or.jp

Upon considering the full hexahydrate structure, which includes the second coordination sphere of water molecules, the atomic charge on the uranium atom is found to decrease. aesj.or.jp This suggests a polarization of the ligands in the first coordination sphere. aesj.or.jp The analysis of electronic structures provides a basis for understanding the reactivity and complexation behavior of uranyl nitrate in different environments.

DFT calculations have been employed to determine the energetics of key processes involving uranyl nitrate hydrate, such as dehydration and complexation.

The dehydration of uranyl nitrate hexahydrate to lower hydrates is a critical process. DFT calculations have confirmed that this transformation is not just a simple loss of water but involves a structural and morphological change. researchgate.netnih.gov The energy changes associated with the removal of water molecules from the coordination sphere can be calculated to understand the stability of different hydrate forms. iaea.org For instance, the energy change from the dihydrate to the hexahydrate model, accounting for the binding of the outer four water molecules, was calculated to be 44.5 kJ/mol, indicating a significant contribution to the stability of the hexahydrate from the second coordination sphere. aesj.or.jp

The energetics of complexation with other ligands have also been studied. For example, the binding energies of nitrate ions to the uranyl dication have been calculated using the B3LYP hybrid functional. nih.govornl.gov These studies indicate that for uranyl nitrates, the tri-ligand species, [UO2(NO3)3]⁻, is the most stable in the gas phase. nih.govornl.gov

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, have also been applied to study uranyl nitrate complexes. iaea.orgiaea.org These calculations, often performed using Density Functional Theory with relativistic effects included, have been used to investigate the structure and stability of complexes of uranyl nitrate with water and other ligands like trimethyl phosphate (B84403) (TMP). iaea.orgiaea.org

One key finding from these calculations is the importance of the solvent effect, even for ligands like water. aesj.or.jpiaea.org Calculations on a basic model of [UO2(NO3)2·2(H2O)] did not show good agreement with experimental values for the hexahydrate. aesj.or.jp However, when the influence of the outer four water molecules of the second coordination sphere was included, the optimized structure showed much better agreement with experimental data. aesj.or.jpiaea.org This highlights the significant role of the secondary coordinating water molecules in the structure and stability of aqua uranyl nitrate complexes. aesj.or.jp

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and have been extensively used to investigate the hydration and complexation of uranyl nitrate in aqueous solutions. daneshyari.comresearchgate.netnih.govscite.ai

MD simulations of aqueous uranyl nitrate solutions have provided detailed insights into the structure and dynamics of the hydration shells around the uranyl ion. daneshyari.comresearchgate.net These simulations have shown that the number of water molecules hydrating the uranyl ion increases with increasing water density but decreases with increasing uranyl ion concentration. daneshyari.comresearchgate.net The translational and rotational dynamics of water molecules are also affected, with an increase in either uranyl ion concentration or water density leading to a reduction in the diffusivity of both water and uranyl ions. daneshyari.com

The binding of nitrate ions to the uranyl ion has also been investigated using MD simulations. researchgate.netnih.govscite.ai These studies have revealed that the binding mode is dependent on the concentration, with a monodentate binding mode becoming predominant at higher concentrations. researchgate.netnih.govscite.ai Furthermore, MD simulations have been used to calculate properties such as density, surface tension, and shear viscosity of uranyl nitrate solutions, with the calculated densities showing excellent agreement with experimental measurements. nih.govscite.ai

Investigation of Uranyl-Nitrate-Water Interactions in Solution

Computational studies, particularly molecular dynamics (MD) simulations, have provided significant insights into the complex interactions between the uranyl cation (), nitrate anions (), and water molecules in aqueous solutions. These simulations are crucial for understanding the fundamental chemistry of uranium in environments relevant to nuclear fuel reprocessing and waste management.

Research has consistently shown that in an aqueous environment, the uranyl ion is typically coordinated by five water molecules in its equatorial plane. researchgate.netacs.orgnih.gov This hydration shell is a key feature of uranyl chemistry in solution. When nitrate ions are introduced, they compete with water molecules for a position in the first solvation shell of the uranyl ion. researchgate.netnih.gov This competition leads to the formation of various uranyl-nitrate complexes.

The primary mechanism of nitrate binding is the replacement of a water molecule in the equatorial plane, which preserves the five-fold coordination and planar symmetry around the uranyl ion. researchgate.netacs.org MD simulations have revealed that nitrate ions predominantly bind to the uranyl center in a monodentate fashion, especially at higher concentrations, although the presence of a smaller fraction of bidentate binding has also been observed. researchgate.netacs.orgacs.org The dynamic nature of these interactions is characterized by the continuous association and dissociation of both water and nitrate ligands with the uranyl ion. researchgate.netacs.org

The orientational distribution of water molecules in the first coordination shell of the uranyl ion is markedly different from that in bulk water, indicating a strong influence of the cation on the local solvent structure. nih.gov As the concentration of uranyl nitrate increases, the orientational mobility of the surrounding water molecules has been found to decrease. nih.gov

Table 1: Coordination of Uranyl Ion in Aqueous Nitrate Solution

| Interacting Species | Key Findings from Molecular Dynamics Simulations |

|---|---|

| Uranyl-Water | The ion is typically hydrated by 5 water molecules in its equatorial plane. researchgate.netacs.orgnih.gov |

| Uranyl-Nitrate | Nitrate ions compete with water for coordination sites in the first solvation shell. researchgate.netnih.gov |

| Binding is primarily monodentate, with some evidence of bidentate coordination. researchgate.netacs.orgacs.org |

Simulation of Complex Species Composition and Equilibrium Distribution

Molecular dynamics simulations have been instrumental in elucidating the composition of complex species and their equilibrium distribution in uranyl nitrate solutions under various conditions. These simulations allow for a molecular-level understanding of how factors like nitric acid concentration influence the speciation of uranyl complexes.

A key finding from these simulations is that the concentration of uranyl mono-nitrate complexes, specifically , increases with the concentration of nitric acid in the solution. researchgate.netacs.org This observation from simulations is consistent with analyses based on equilibrium constants. The competition between nitrate ions and water molecules for the primary coordination sphere of the uranyl ion is a critical factor governing the distribution of species. nih.gov

The binding mode of nitrate ions to the uranyl ion has also been shown to be dependent on concentration. At higher concentrations of uranyl nitrate, the monodentate binding mode becomes predominant. acs.org At a concentration of approximately 4.0 mol/L, simulations have captured a supersaturation effect, which is correlated with solution heterogeneity. acs.org

While direct calculation of precise equilibrium constants from molecular dynamics simulations can be complex, the qualitative trends observed provide invaluable information for understanding and modeling these systems. For instance, the formation of aqueous uranyl carbonate complexes and oligomers has been shown to decrease the tendency for uranyl adsorption on mineral surfaces, highlighting the importance of understanding solution speciation. rsc.org

Table 2: Influence of Nitric Acid on Uranyl Speciation

| Condition | Observation from Simulations |

|---|---|

| Increasing Nitric Acid Concentration | The concentration of complexes increases. researchgate.netacs.org |

Interfacial Phenomena and Ion Transport

Computational investigations have shed light on the behavior of uranyl nitrate at interfaces, which is of particular importance in solvent extraction processes like PUREX (Plutonium and Uranium Recovery by Extraction). Molecular dynamics simulations of the water/oil interface, often with an organic phase containing tributyl phosphate (TBP), have been performed to understand the molecular-level mechanisms of ion transfer.

These simulations have shown that TBP molecules are interfacially active, accumulating at the water/oil interface and causing it to broaden. nih.gov The uranyl nitrate complex itself, , is strongly repelled from a pure water/oil interface. However, when complexed with TBP to form , the resulting species exhibits significant interfacial activity. nih.gov Interestingly, this interfacial activity of the complex decreases as the concentration of TBP in the organic phase increases. nih.gov This suggests that the extraction process is heavily influenced by the molecular organization at the interface.

The transport properties of the ions in solution, such as their diffusion coefficients, have also been investigated using molecular dynamics. The self-diffusivity of the uranyl ion has been observed to decrease as the concentration of uranyl nitrate in the solution increases. researchgate.net This is attributed to the increased interactions and crowding effects at higher concentrations. The presence of other species can also affect ion transport; for example, the diffusivity of uranyl ions is reduced in the presence of functionalized carbon nanotubes. researchgate.net

Table 3: Diffusion Coefficients from Molecular Dynamics Simulations

| Species/System | Finding |

|---|---|

| Uranyl Ion | Self-diffusivity decreases with increasing uranyl nitrate concentration. researchgate.net |

Relativistic Effects in Theoretical Calculations

Due to the presence of the heavy uranium atom, relativistic effects play a crucial role in accurately describing the electronic structure, bonding, and properties of the uranyl ion and its complexes. Theoretical and computational chemistry methods used to study these systems must, therefore, incorporate relativity to provide meaningful results.

The primary relativistic effects include the contraction of s and p orbitals and the expansion of d and f orbitals, as well as spin-orbit coupling (SOC). These effects significantly influence the bond lengths, bond energies, and electronic spectra of uranyl compounds. For instance, the strong, linear U-O bond in the uranyl moiety is, in part, a consequence of these relativistic influences.

To account for these effects, computational chemists employ various techniques. Relativistic effective core potentials (RECPs) are a common approach, where the core electrons of the uranium atom are replaced by a potential that includes relativistic effects, simplifying the calculation while retaining accuracy for the valence electrons. acs.org More explicit treatments involve using Hamiltonians that incorporate relativistic terms, such as the Douglas-Kroll-Hess (DKH) or the zero-order regular approximation (ZORA) methods. nih.govnih.gov

Calculations have demonstrated that including spin-orbit coupling is essential for a correct description of the electronic states and spectra of uranyl complexes. acs.orgnih.gov Theoretical studies have been used to calculate properties such as U-O bond distances, which are typically in the range of 1.7 to 1.9 Å, and to interpret the complex vibrational and electronic spectra of these compounds. acs.org The application of these relativistic quantum chemistry methods has been vital for understanding the fundamental nature of the chemical bonding in the uranyl ion. acs.orgnih.gov

Table 4: Impact of Relativistic Effects on Uranyl Properties

| Property | Influence of Relativistic Effects | Computational Approach |

|---|---|---|

| Bond Lengths & Energies | Significant contraction of the U-O bond and stabilization of the linear geometry. acs.org | RECP, DKH, ZORA acs.orgnih.govnih.gov |

| Electronic Spectra | Crucial for the correct assignment of electronic transitions and understanding of excited states. acs.org | Spin-orbit coupling calculations acs.orgnih.gov |

Applications in Advanced Nuclear Chemical Processes

Role in the Nuclear Fuel Cycle

Uranyl nitrate (B79036) is central to the modern nuclear fuel cycle, a complex series of industrial processes that produce electricity from uranium in nuclear power reactors.

Dissolution of Spent Nuclear Fuel in Nitric Acid

The initial step in reprocessing used nuclear fuel involves dissolving the fuel, which is primarily uranium dioxide (UO₂), in hot, concentrated nitric acid. epj-n.org This oxidative dissolution process converts the uranium into a soluble form, uranyl nitrate [UO₂(NO₃)₂]. epj-n.orgepj-n.org The reaction is complex and results in the oxidation of uranium from a +4 to a +6 state. epj-n.org The chemical equation for this reaction can be represented in several ways, with the production of nitrogen monoxide (NO) and nitrogen dioxide (NO₂) as by-products. epj-n.org The ability of nitric acid to effectively dissolve uranium dioxide is a fundamental reason for its use in reprocessing. epj-n.org

The resulting solution, containing uranyl nitrate along with fission products and other actinides, is the starting point for separation processes. wikipedia.org Some research has explored the possibility of directly crystallizing uranyl nitrate from this dissolver solution at low temperatures as a method to selectively remove the bulk of the uranium, which constitutes about 96% of the spent fuel's mass. iaea.orgresearchgate.net

Precursor for Uranium Conversion Processes

Uranyl nitrate is a versatile precursor for the production of various uranium compounds essential for the fabrication of nuclear fuel. wikipedia.orgacs.org These conversion processes transform uranyl nitrate into different uranium oxides and uranium hexafluoride (UF₆).

The conversion to uranium trioxide (UO₃) can be achieved through thermal decomposition (calcination) of the uranyl nitrate solution in a fluidized bed reactor. world-nuclear.org Alternatively, adding ammonia (B1221849) to the uranyl nitrate solution precipitates ammonium (B1175870) diuranate, which is then calcined to produce UO₃. world-nuclear.org Further reduction of UO₃ with hydrogen or cracked ammonia gas yields uranium dioxide (UO₂) , a ceramic-grade powder used in fuel pellets. tandfonline.comnrc.gov Another important oxide, triuranium octoxide (U₃O₈) , can also be produced from uranyl nitrate. google.com This compound is the form in which uranium is typically sold as a concentrate. world-nuclear.org

For uranium enrichment, uranyl nitrate is converted to uranium hexafluoride (UF₆) . This is often a multi-step process where UO₃ is first converted to UO₂ and then to uranium tetrafluoride (UF₄) by reacting it with hydrogen fluoride (B91410) gas. nrc.gov The UF₄ is subsequently fluorinated with gaseous fluorine to produce UF₆, which is a gas at relatively low temperatures and suitable for enrichment processes. world-nuclear.orgnih.gov

Table 1: Uranium Conversion Processes from Uranyl Nitrate

| Starting Compound | Target Compound | Reagents/Process |

| Uranyl Nitrate [UO₂(NO₃)₂] | Uranium Trioxide (UO₃) | Thermal decomposition (calcination) or precipitation with ammonia followed by calcination. world-nuclear.org |

| Uranium Trioxide (UO₃) | Uranium Dioxide (UO₂) | Reduction with hydrogen or cracked ammonia gas. nrc.gov |

| Uranyl Nitrate [UO₂(NO₃)₂] | Triuranium Octoxide (U₃O₈) | Plasma decomposition. google.com |

| Uranium Dioxide (UO₂) | Uranium Tetrafluoride (UF₄) | Reaction with hydrogen fluoride gas (HF). nrc.gov |

| Uranium Tetrafluoride (UF₄) | Uranium Hexafluoride (UF₆) | Reaction with fluorine gas (F₂). world-nuclear.org |

Uranyl Nitrate Hexahydrate in Fuel Reprocessing Streams

Uranyl nitrate typically exists in a hydrated form, with uranyl nitrate hexahydrate [UO₂(NO₃)₂·6H₂O] being a common state in reprocessing streams. wikipedia.orgevitachem.com The presence of water molecules is a crucial factor in the chemistry of these systems. The hexahydrate form is recovered from aqueous solutions by evaporation and crystallization. wordpress.com The entire PUREX process, a primary method for reprocessing, is based on the chemistry of uranyl nitrate in aqueous and organic solutions. wikipedia.org

Extraction Chemistry and Separation Processes (PUREX, etc.)

The separation of uranium and plutonium from fission products in spent nuclear fuel is a critical step in the nuclear fuel cycle. The PUREX (Plutonium and Uranium Recovery by Extraction) process is the most widely used hydrometallurgical method for this purpose. epj-n.orgwikipedia.org

Liquid-Liquid Extraction Mechanisms

The PUREX process relies on liquid-liquid extraction, where the dissolved spent fuel in nitric acid is contacted with an organic solvent. wikipedia.org The standard solvent is a mixture of tributyl phosphate (B84403) (TBP) and an inert hydrocarbon like kerosene (B1165875) or dodecane (B42187). wikipedia.org

The extraction mechanism is based on the principle of solvation. wikipedia.org The uranyl nitrate forms a complex with TBP, [UO₂(NO₃)₂(TBP)₂], which is soluble in the organic phase. wikipedia.orgwikipedia.org This allows for the selective transfer of uranium from the aqueous nitric acid solution to the organic solvent. The efficiency of this extraction is dependent on the concentration of nitric acid and TBP. osti.gov At high nitric acid concentrations, the extraction of uranium is favored. wikipedia.org To recover the uranium, the organic phase is then brought into contact with a weak nitric acid solution, which shifts the equilibrium and transfers the uranyl nitrate back to the aqueous phase. wikipedia.org

The general equilibrium for the extraction of uranyl nitrate by TBP can be represented as:

UO₂²⁺(aq) + 2NO₃⁻(aq) + 2TBP(org) ⇌ UO₂(NO₃)₂(TBP)₂

Selectivity in Uranium Recovery

The PUREX process demonstrates high selectivity for uranium and plutonium. epj-n.org While uranium(VI) and plutonium(IV) are readily extracted into the TBP-kerosene solvent, the majority of fission products and other actinides remain in the aqueous phase. wikipedia.org The selectivity arises from the specific ability of TBP to form stable, lipophilic complexes with uranyl and plutonyl nitrates. wikipedia.org

To separate uranium from plutonium, the plutonium is selectively reduced from the +4 to the +3 oxidation state using a reducing agent. wikipedia.org Plutonium(III) is not readily extracted by TBP and thus transfers back to the aqueous phase, while the uranium remains in the organic phase. iaea.org This difference in extraction behavior allows for their effective separation. The purified uranium is then stripped from the organic solvent using a dilute nitric acid solution. wikipedia.org

Impact of Impurities on Extraction Efficiency

In the context of nuclear chemical processes, the extraction of uranium is a critical step. The PUREX (Plutonium and Uranium Recovery by Extraction) process is a widely used method for the reprocessing of spent nuclear fuels, where uranium and plutonium are separated from fission products. In this process, uranyl nitrate is extracted from a nitric acid medium into an organic phase, typically containing tributyl phosphate (TBP) as the extractant.

The efficiency of this extraction process can be significantly influenced by the presence of impurities. Research has shown that certain impurities present in materials like yellow cake (a concentrate of uranium oxides) can act as salting-out agents. bme.hu This effect increases the loading capacity of the organic phase, thereby enhancing the extraction of uranium. bme.hu The presence of nitrate ions, for instance, promotes the extraction of uranyl nitrate at low nitric acid concentrations. acs.orgnih.gov However, at high nitric acid concentrations (above 4 mol/L), the extraction of uranyl nitrate is inhibited due to the competitive extraction of nitric acid itself. acs.orgnih.gov

The nature of the diluent used with TBP also plays a role in the distribution ratio of uranium. bme.hu Studies have demonstrated that the distribution ratio increases in the order of chloroform (B151607), carbon tetrachloride, dodecane, and n-hexane. bme.hu Understanding the complex interplay between impurities, nitric acid concentration, and the organic phase components is crucial for optimizing the extraction of uranium in industrial applications.

Table 1: Factors Influencing Uranyl Nitrate Extraction Efficiency

| Factor | Effect on Extraction Efficiency |

|---|---|

| Impurities (e.g., in yellow cake) | Can act as salting-out agents, increasing the loading capacity of the organic phase. bme.hu |

| Nitric Acid Concentration | Promotes extraction at low concentrations; inhibits extraction at high concentrations (>4 mol/L). acs.orgnih.gov |

| Diluent | The choice of diluent affects the uranium distribution ratio, with efficiency increasing in the order: chloroform < carbon tetrachloride < dodecane < n-hexane. bme.hu |

| Tributyl Phosphate (TBP) Concentration | A key component of the organic phase that directly complexes with uranyl nitrate for extraction. |

Use as a Photocatalyst in Organic Transformations

Beyond its established role in nuclear fuel cycles, dioxouranium;nitric acid;hydrate (B1144303) is emerging as a potent photocatalyst in organic synthesis. The uranyl ion (UO₂²⁺) possesses unique photophysical and photochemical properties that enable it to catalyze a range of organic transformations under visible light irradiation. acs.orgmdpi.com

A significant application of uranyl nitrate as a photocatalyst is in direct hydrogen atom transfer (d-HAT) reactions. acs.orgfrancis-press.com Upon excitation by visible light, the uranyl cation in its excited state can abstract a hydrogen atom from a C-H bond, generating a carbon-centered radical. acs.orgepa.gov This reactive intermediate can then participate in various bond-forming reactions.

This d-HAT mechanism has been successfully employed for the functionalization of strong C-H bonds in alkanes, ethers, acetals, and amides. acs.org For instance, researchers have demonstrated the catalytic fluorination of unactivated Csp³–H bonds using uranyl nitrate hexahydrate under visible light. nih.govprinceton.edu This method provides a convenient route to valuable fluorinated organic molecules. nih.govprinceton.edu The process is operationally simple and often does not require any additives, highlighting its efficiency and selectivity. acs.org

A key advantage of using dioxouranium;nitric acid;hydrate as a photocatalyst is its ability to operate under visible light, specifically blue light. acs.orgmdpi.com This is a significant improvement over many traditional photocatalysts that require higher-energy UV irradiation. nih.gov The uranyl ion exhibits a series of absorption bands between 360 and 500 nm, allowing it to be effectively activated by visible light sources like LEDs. mdpi.com

The photocatalytic activity of uranyl nitrate has been demonstrated in the oxidation of volatile organic compounds and in C-C bond-forming reactions, such as the alkylation of Michael acceptors. acs.orgmdpi.com In these reactions, the excited uranyl ion initiates the process via d-HAT, and the subsequent steps involve the reaction of the generated radical and the regeneration of the photocatalyst. acs.org The photocatalytic cycle is driven by the redox transformations between the U⁶⁺ and U⁴⁺ charge states. mdpi.com

Table 2: Research Findings on this compound as a Photocatalyst

| Research Area | Key Findings |

|---|---|

| Direct Hydrogen Atom Transfer (d-HAT) | The excited uranyl ion abstracts a hydrogen atom from C-H bonds, enabling the functionalization of unactivated alkanes, ethers, and amides. acs.orgfrancis-press.com |

| C-H Fluorination | Catalyzes the fluorination of unactivated Csp³–H bonds under visible light. nih.govprinceton.edu |

| Visible Light Activation | Effectively absorbs visible light (blue light region, ~456 nm) to initiate photocatalysis. acs.orgmdpi.com |

| C-C Bond Formation | Facilitates the radical addition of alkanes to electrophilic olefins (Michael acceptors) to form new C-C bonds. acs.org |

| Oxidation of Organic Compounds | Demonstrates photocatalytic activity in the oxidation of volatile organic compounds. mdpi.com |

Environmental Chemical Behavior and Remediation Contexts

Environmental Fate and Transformation Relevant to Contamination

Uranyl nitrate (B79036) is a water-soluble compound, which dictates its mobility and fate in the environment. wikipedia.org When released into soil or water, it dissolves, releasing the uranyl ion (UO₂²⁺) and nitrate ions. The environmental behavior of uranium is largely controlled by the oxidation state and the chemical species present. In its hexavalent state (U(VI)), as in the uranyl ion, uranium is generally soluble and mobile in water under oxidizing conditions. stanford.edu